N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride is a benzamide derivative featuring a 6-fluorobenzo[d]thiazol-2-yl group, a 4-methoxybenzamide core, and a dimethylaminopropyl side chain. The hydrochloride salt form enhances its solubility in aqueous media, a critical factor for bioavailability. Key structural attributes include:
- 4-Methoxybenzamide: Provides rigidity and hydrogen-bonding capacity via the amide group.
- Dimethylaminopropyl chain: Contributes to basicity and solubility when protonated.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S.ClH/c1-23(2)11-4-12-24(19(25)14-5-8-16(26-3)9-6-14)20-22-17-10-7-15(21)13-18(17)27-20;/h5-10,13H,4,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYIOOZXPVWJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure comprising a benzothiazole moiety, a dimethylamino group, and a methoxybenzamide component. The chemical formula is , with a molecular weight of approximately 486.0 g/mol. The presence of the fluorine atom in the benzothiazole ring enhances its reactivity and biological interaction potential.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Benzothiazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant antibacterial and antifungal activity, potentially inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans .
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting key enzymes involved in cell cycle regulation. The mechanism may involve the downregulation of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, including kinases that play roles in cancer progression. For instance, studies on related benzamide derivatives reveal their potential as RET kinase inhibitors, which are crucial in certain cancers .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of this compound in various experimental models:
- Antimicrobial Efficacy : A study found that this compound exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Cancer Cell Studies : In vitro studies using human cancer cell lines showed that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- In Vivo Models : Animal studies have indicated that administration of this compound leads to tumor size reduction in xenograft models, further supporting its anticancer potential.
Comparison with Similar Compounds
Fluorinated vs. Trifluoromethyl Substituents
Methoxy Positioning on Aromatic Rings
- Target compound : The para-methoxy group on the benzamide core optimizes steric accessibility for target engagement.
Core Structure Variations: Benzamide vs. Acetamide
- Target compound : The benzamide scaffold offers rigidity and planar geometry, favoring interactions with flat binding sites (e.g., kinase ATP pockets).
- Patent analogs : Acetamide derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) exhibit greater conformational flexibility, which may reduce target selectivity but improve membrane permeability .
Physicochemical Properties
The hydrochloride salt form of the target compound and analog confers superior aqueous solubility compared to neutral analogs like those in EP3 348 550A1 .
Spectral and Stability Considerations
- IR spectroscopy : The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) and NH vibrations (~3150–3300 cm⁻¹) align with those observed in ’s hydrazinecarbothioamides, confirming the presence of critical hydrogen-bonding motifs .
- Tautomerism : Unlike ’s triazole-thione derivatives, the target compound’s benzothiazole and amide groups preclude tautomeric equilibria, enhancing stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
